1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15870876
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-benzyl-5-cyclopropylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c17-14(18)13-8-12(11-6-7-11)15-16(13)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18) |
| Standard InChI Key | KJBQNMUCXNGQRP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 |
Introduction
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class. It features a benzyl group at the first position and a cyclopropyl group at the third position of the pyrazole ring, with a carboxylic acid functional group at the fifth position. This compound's molecular formula is C14H14N2O2, and its molecular weight is approximately 228.25 g/mol, though some sources may slightly vary in their reported molecular weight due to rounding or differences in calculation methods .
Biological Activities and Applications
Pyrazole derivatives, including 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, are known for their diverse biological activities, making them significant in pharmaceutical applications. The pyrazole ring allows these compounds to form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity and modulating various cellular processes.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential for inhibiting specific enzymes |
| Antimicrobial Activity | May exhibit activity against certain microorganisms |
| Therapeutic Potential | Used in drug discovery and development processes |
Stability and Handling
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exhibits stability under standard laboratory conditions but may require specific handling due to its reactivity with strong acids or bases. Proper storage and handling procedures are essential to maintain its integrity and prevent unwanted reactions.
Research and Development
The compound's unique structure and reactivity make it a valuable candidate for further exploration in both academic and industrial settings. Its synthesis and characterization have been documented in scientific literature and patent filings, indicating its relevance in research and development.
Comparison with Related Compounds
Other pyrazole derivatives, such as 1-Benzyl-1H-pyrazole-5-carboxylic acid, share similar structural features but lack the cyclopropyl group, which enhances lipophilicity in 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. This difference can significantly affect biological activity and solubility properties.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | Cyclopropyl group at position 3 | Enhanced lipophilicity |
| 1-Benzyl-1H-pyrazole-5-carboxylic acid | No cyclopropyl group | Lower lipophilicity |
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